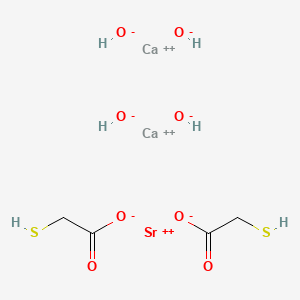
dicalcium;strontium;2-sulfanylacetate;tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide is a complex inorganic compound that combines calcium, strontium, and sulfur elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicalcium;strontium;2-sulfanylacetate;tetrahydroxide typically involves the reaction of calcium and strontium salts with 2-sulfanylacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then heated to promote the formation of this compound crystals .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of calcium and strontium ions, which can act as catalysts or reactants in different chemical processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield thiols. Substitution reactions can lead to the formation of various halogenated derivatives .
Aplicaciones Científicas De Investigación
Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex compounds. In biology, it is studied for its potential role in cellular processes and as a biomaterial for tissue engineering. In medicine, it is investigated for its potential therapeutic effects, particularly in bone regeneration and repair. In industry, it is used in the production of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of dicalcium;strontium;2-sulfanylacetate;tetrahydroxide involves its interaction with various molecular targets and pathways. The calcium and strontium ions in the compound can interact with cellular receptors and enzymes, influencing cellular processes such as proliferation, differentiation, and apoptosis. The sulfur-containing moiety can also participate in redox reactions, modulating the oxidative state of cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dicalcium;strontium;2-sulfanylacetate;tetrahydroxide include other calcium and strontium-containing compounds, such as calcium strontium propionate and calcium strontium silicate .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of calcium, strontium, and sulfur elements.
Propiedades
Número CAS |
77648-52-3 |
|---|---|
Fórmula molecular |
C4H10Ca2O8S2Sr |
Peso molecular |
418.0 g/mol |
Nombre IUPAC |
dicalcium;strontium;2-sulfanylacetate;tetrahydroxide |
InChI |
InChI=1S/2C2H4O2S.2Ca.4H2O.Sr/c2*3-2(4)1-5;;;;;;;/h2*5H,1H2,(H,3,4);;;4*1H2;/q;;2*+2;;;;;+2/p-6 |
Clave InChI |
CKBNTYUCHHYYCW-UHFFFAOYSA-H |
SMILES canónico |
C(C(=O)[O-])S.C(C(=O)[O-])S.[OH-].[OH-].[OH-].[OH-].[Ca+2].[Ca+2].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


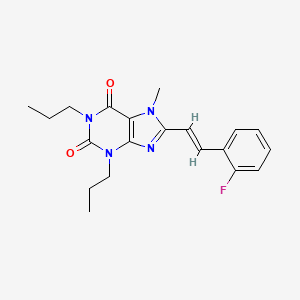
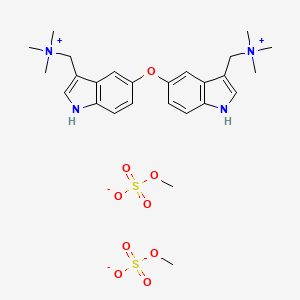

![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)

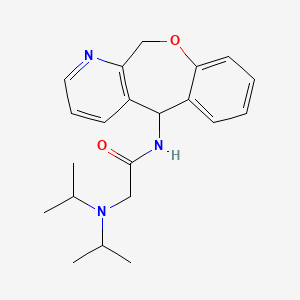
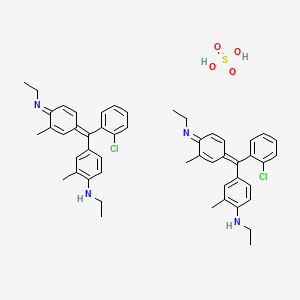
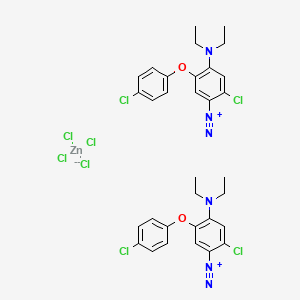
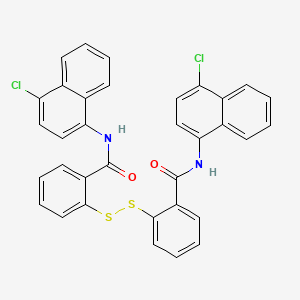
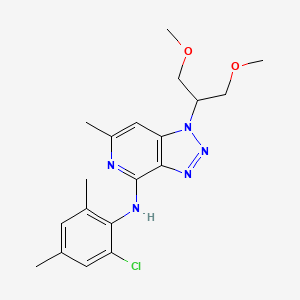
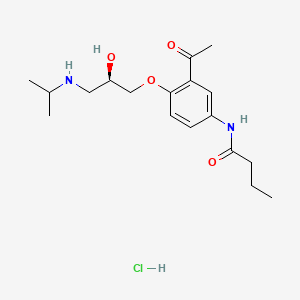
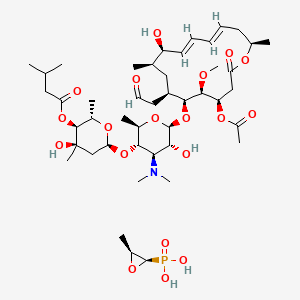
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)

